molecular formula C13H14O5 B3320472 8-Acetyl-5,7-dihydroxy-2,2-dimethylchroman-4-one CAS No. 124360-55-0

8-Acetyl-5,7-dihydroxy-2,2-dimethylchroman-4-one

Cat. No.: B3320472
CAS No.: 124360-55-0
M. Wt: 250.25 g/mol
InChI Key: RDWAIVMSWPHNLT-UHFFFAOYSA-N
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Description

8-Acetyl-5,7-dihydroxy-2,2-dimethylchroman-4-one is a natural compound known for its promising biological effects. It is a derivative of chromanone, a heterobicyclic compound that serves as a building block in medicinal chemistry

Preparation Methods

The synthesis of 8-Acetyl-5,7-dihydroxy-2,2-dimethylchroman-4-one involves classical methodologies such as the Claisen–Schmidt condensation. The process begins with the reaction of 2,4,6-trihydroxyacetophenone with isopentenyl bromide in the presence of aqueous potassium hydroxide solution to produce isopentenyl acetophenone . This intermediate undergoes Claisen–Schmidt condensation with different aromatic aldehydes to obtain the corresponding isopentenyl flavonoids . The yields of the final products are relatively low, with reported yields of 32% and 14% for two isomers .

Chemical Reactions Analysis

8-Acetyl-5,7-dihydroxy-2,2-dimethylchroman-4-one undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include potassium hydroxide, tetrahydrofuran, and anhydrous potassium carbonate . The major products formed from these reactions are isopentenyl flavonoids, which are intermediate products for the preparation of pyranoflavones .

Scientific Research Applications

8-Acetyl-5,7-dihydroxy-2,2-dimethylchroman-4-one has been found to exhibit promising biological effects, making it a valuable compound in scientific research. It has been studied for its cytotoxic activity against various cancer cell lines, including A549, HepG2, SW480, and MCF-7 . The compound has shown inhibitory effects on the growth of these cell lines, with IC50 values ranging from 12.85 to 28.72 μM .

Mechanism of Action

The mechanism of action of 8-Acetyl-5,7-dihydroxy-2,2-dimethylchroman-4-one involves its interaction with molecular targets and pathways involved in cell growth and proliferation. The compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest . It also exhibits antioxidant properties, which contribute to its cytotoxic effects.

Comparison with Similar Compounds

8-Acetyl-5,7-dihydroxy-2,2-dimethylchroman-4-one is structurally similar to other chromanone derivatives, such as 1-(5,7-dihydroxy-2,2-dimethylchroman-6-yl)ethan-1-one . These compounds share a common chromanone scaffold but differ in the position of the acetyl group. The unique structural features of this compound contribute to its distinct biological activities and potential therapeutic applications .

Properties

IUPAC Name

8-acetyl-5,7-dihydroxy-2,2-dimethyl-3H-chromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14O5/c1-6(14)10-7(15)4-8(16)11-9(17)5-13(2,3)18-12(10)11/h4,15-16H,5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDWAIVMSWPHNLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=C(C2=C1OC(CC2=O)(C)C)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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